rac threo-Dihydro Bupropion-d9

Description

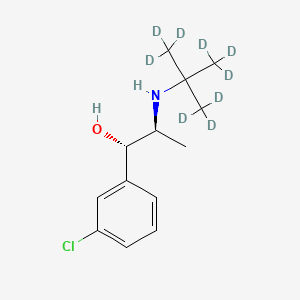

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1/i2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPTTXIBLSWNSF-OFXFPARESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@@H](C)[C@H](C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Elucidation of Rac Threo Dihydro Bupropion D9

Strategies for Deuterium (B1214612) Incorporation in Bupropion (B1668061) Metabolite Analogs

The creation of deuterated analogs of bupropion metabolites, like rac threo-Dihydro Bupropion-d9, is a deliberate process aimed at modifying the compound's properties for research purposes. The primary goal is often to create a stable, isotopically labeled internal standard for use in mass spectrometry-based bioanalysis or to investigate the metabolic pathways of the parent drug. veeprho.com Strategically replacing hydrogen atoms with deuterium at sites prone to metabolic change can significantly alter the drug's clearance and metabolic profile. researchgate.netnih.gov This approach can slow down metabolism and reduce the formation of specific metabolites. researchgate.net

The synthesis of this compound typically begins with a non-deuterated precursor, rac-bupropion hydrochloride. A common route to this precursor involves the bromination of 3'-chloropropiophenone, followed by a nucleophilic substitution reaction with tert-butylamine. The key transformation to the dihydro metabolite is the reduction of the ketone group in the bupropion molecule.

Deuterium incorporation is targeted at specific locations within the molecule that are known as metabolic "soft spots." researchgate.netnih.gov In the case of this compound, the deuterium atoms are incorporated into the tert-butyl group. The systematic IUPAC name, (1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol, precisely describes this substitution pattern. General chemical deuteration techniques may involve exposing a molecule to deuterium oxide (D₂O) at high temperatures and pressures in the presence of a catalyst to facilitate hydrogen-deuterium exchange. ansto.gov.au The result of this specific deuteration is a molecule that is chemically similar to its non-deuterated counterpart but is easily distinguishable by mass-sensitive analytical instruments.

| Reaction Step | Reactants | Key Transformation | Purpose |

|---|---|---|---|

| Precursor Synthesis | 3'-Chloropropiophenone, Bromine, tert-butylamine | Formation of rac-Bupropion hydrochloride | Creates the basic molecular scaffold before reduction and deuteration. |

| Reduction | rac-Bupropion | Reduction of the ketone group to a hydroxyl group | Forms the "dihydro" or "hydroxy" metabolite structure. |

| Deuteration | Bupropion analog, Deuterium source (e.g., D₂O) | Substitution of hydrogen with deuterium in the tert-butyl group | Creates a stable isotope-labeled version for use as an internal standard and in metabolic studies. ansto.gov.authalesnano.com |

Spectroscopic and Analytical Techniques for Structural Confirmation

A multi-technique approach is essential to unequivocally confirm the identity, purity, and structural integrity of a synthesized deuterated compound. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet (UV) Absorbance Spectroscopy is employed. rsc.orgpharmgkb.orgnih.gov

When a hydrogen atom (¹H) is replaced by a deuterium atom (²H), the signal corresponding to that proton disappears from the ¹H NMR spectrum. studymind.co.uk This allows for the precise assignment of which hydrogen atoms have been substituted. For this compound, NMR analysis is used to confirm that the nine deuterium atoms are located on the tert-butyl group as intended.

Furthermore, NMR is crucial for establishing the compound's stereochemistry. Two-dimensional NMR techniques, such as COSY and NOESY, can be used to distinguish between diastereomers, confirming the threo configuration relative to the erythro form. The technique can also provide a quantitative assessment of the isotopic enrichment or purity. rsc.org Standard practice involves dissolving the sample in a deuterated solvent (e.g., deuterated chloroform (B151607) or DMSO) to prevent signals from the solvent from obscuring the signals from the analyte. studymind.co.ukrsc.org

Mass spectrometry is a fundamental analytical tool for the characterization of deuterated compounds, valued for its high sensitivity and ability to provide precise mass information. thalesnano.com It is used to confirm the molecular weight of this compound, which directly reflects the successful incorporation of the nine deuterium atoms. The technique is also used to determine the level of isotopic enrichment by analyzing the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition). ansto.gov.aursc.org

A primary application of this compound is as an internal standard for the quantification of bupropion and its metabolites in biological matrices such as plasma. veeprho.com In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, the deuterated standard is added to a sample in a known amount. veeprho.comnih.gov Since it co-elutes with the non-deuterated analyte but has a distinct mass-to-charge ratio (m/z), it allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis. veeprho.comthalesnano.com High-resolution mass spectrometry (HR-MS) is particularly effective for these applications, providing unambiguous mass data. rsc.org The electrospray ionization (ESI-MS) spectrum of this compound clearly shows the monoisotopic mass of the protonated molecule ([M+H]⁺), confirming its identity. esschemco.com

Ultraviolet (UV) absorbance spectroscopy provides information about the electronic structure of a molecule, specifically its chromophores (the parts of the molecule that absorb light). While not as structurally detailed as NMR or MS, it is a valuable tool for initial characterization and for comparing a synthesized compound to a reference standard. pharmgkb.orgnih.gov

The structures of bupropion metabolites have been confirmed in research studies by comparing the UV absorbance spectra, alongside NMR and MS data, of isolated metabolites with those of synthesized reference compounds. pharmgkb.orgnih.gov Bupropion hydrochloride in solution exhibits a characteristic UV spectrum with a maximum absorbance (λmax) at approximately 252 nm. turkjps.org The UV spectrum of this compound would be expected to be virtually identical to that of its non-deuterated analog, rac threo-Dihydro Bupropion, as the deuteration of the non-chromophoric tert-butyl group does not significantly alter the molecule's light-absorbing properties. This technique serves as a complementary check to confirm that the core chromophoric structure remains intact after synthesis.

Advanced Analytical Method Development and Validation Utilizing Rac Threo Dihydro Bupropion D9

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The simultaneous quantification of bupropion (B1668061) and its metabolites, including the threo-dihydrobupropion diastereomers, necessitates highly selective and sensitive analytical techniques. LC-MS/MS has emerged as the preferred method due to its ability to separate complex mixtures and provide specific detection. windows.nethubspotusercontent40.net The use of a deuterated internal standard like rac threo-Dihydro Bupropion-d9 is crucial for accurate quantification, as it closely mimics the chromatographic behavior and ionization efficiency of the non-deuterated analyte, thereby compensating for variations during sample preparation and analysis. windows.netnih.gov

Optimization of Chromatographic Separation for Stereoisomers

A significant challenge in the analysis of threo-dihydrobupropion is the separation of its stereoisomers. nih.gov Effective chromatographic resolution is essential for understanding the stereoselective metabolism and pharmacokinetics of bupropion. nih.goviu.edu

The separation of enantiomers, which are non-superimposable mirror images, requires a chiral environment. This is achieved through the use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). nih.govsigmaaldrich.com For the enantioseparation of bupropion and its metabolites, various CSPs have been explored.

Research has demonstrated the successful use of polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, for resolving the enantiomers of bupropion and its metabolites. nih.gov For instance, a Lux 3µ Cellulose-3 column has been effectively used to separate the enantiomers of bupropion, hydroxybupropion (B195616), and the diastereomers of dihydrobupropion. nih.goviu.edu Another study highlighted the use of a derivatized cyclofructan 6-based column (LarihcShell CF6-RN) for achieving baseline enantioseparation of bupropion. nih.gov The chiral recognition mechanisms on these phases often involve a combination of hydrogen bonding, π-π interactions, and dipole-dipole interactions. nih.gov

An alpha(1)-acid glycoprotein (B1211001) column has also been utilized for the stereoselective analysis of bupropion and hydroxybupropion enantiomers, demonstrating the versatility of protein-based CSPs. researchgate.net

Table 1: Examples of Chiral Stationary Phases for Bupropion and Metabolite Separation

| Chiral Stationary Phase | Application | Reference |

| Lux 3µ Cellulose-3 | Simultaneous separation of enantiomers of bupropion, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion. | nih.goviu.edu |

| LarihcShell CF6-RN (derivatized cyclofructan 6) | Enantioseparation of bupropion. | nih.gov |

| Alpha(1)-acid glycoprotein | Stereoselective analysis of bupropion and hydroxybupropion enantiomers. | researchgate.net |

| Chiralpak α1-acid glycoprotein | Chiral chromatographic separation of bupropion and its metabolites. | nih.gov |

The mobile phase composition plays a critical role in optimizing the retention, selectivity, and resolution of stereoisomers. nih.govlibretexts.org The choice of organic modifiers, buffers, and additives can significantly influence the interactions between the analytes and the chiral stationary phase.

For separations on cellulose-based columns, mobile phases often consist of mixtures of methanol, acetonitrile (B52724), and an aqueous buffer like ammonium (B1175870) bicarbonate with ammonium hydroxide. nih.goviu.edu Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed to achieve optimal separation of all analytes within a reasonable timeframe. iu.edulibretexts.org For example, a gradient elution starting with a higher proportion of aqueous buffer and gradually increasing the organic solvent content has been successfully used. iu.edu

In another method using a Waters Acquity UPLC BEH phenyl column for the separation of bupropion and its main metabolites, a binary mobile phase of ammonium formate (B1220265) buffer (2 mM, pH 4) and acetonitrile was used with a gradient program. oup.comnih.gov The addition of a low concentration of ammonium formate was found to improve sensitivity and peak shape. oup.com

Table 2: Illustrative Mobile Phase Compositions and Gradients

| Column | Mobile Phase A | Mobile Phase B | Gradient Program | Reference |

| Lux 3µ Cellulose-3 | Methanol:Acetonitrile:5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (25:15:60, v/v/v) | Methanol:Acetonitrile:5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (60:30:10, v/v/v) | Linear gradient from 100% A to 95% A, then to 40% A, and finally to 0% A over 37 minutes. | iu.edu |

| Waters Acquity UPLC BEH Phenyl | 2 mM Ammonium Formate Buffer (pH 4) | Acetonitrile | Gradient from 95% A to 95% B over a short run time. | oup.com |

Chiral Stationary Phases for Enantiomeric Resolution

Mass Spectrometric Parameters for Deuterated Internal Standards

The use of a deuterated internal standard such as this compound is integral to achieving high precision and accuracy in LC-MS/MS quantification. windows.netnih.gov The mass spectrometer is set to monitor specific mass transitions for both the analyte and its deuterated counterpart.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like bupropion and its metabolites. It generates protonated molecular ions [M+H]+ with minimal fragmentation. oup.com Triple-quadrupole mass spectrometers are frequently employed for quantitative analysis due to their high sensitivity and specificity. iu.eduoup.comnih.gov The analysis is typically performed in the positive ion mode. iu.eduoup.com The optimization of ESI source parameters, such as ion spray voltage and gas pressures, is crucial for maximizing the signal intensity of the analytes. iu.edu

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly selective and sensitive detection mode used in triple-quadrupole mass spectrometry. oup.comwashington.edu In SRM, the first quadrupole (Q1) is set to isolate the protonated molecular ion (precursor ion) of the analyte. This precursor ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor a specific fragment ion (product ion). washington.edu This two-stage mass filtering significantly enhances the specificity of the analysis by reducing background noise. washington.edu

For threo-dihydrobupropion, the precursor ion [M+H]+ has a mass-to-charge ratio (m/z) of 242.1. oup.com Upon collision-induced dissociation, it produces characteristic product ions. In one study, the transitions monitored for threo-dihydrobupropion were m/z 242.1 > 170.0 and 242.1 > 188.0. oup.com For the deuterated internal standard, this compound, the precursor ion would have a higher m/z due to the nine deuterium (B1214612) atoms, and its fragmentation pattern would be similar, with a corresponding mass shift in the product ions. The specific transitions for the deuterated standard are selected to be unique and free from interference. For instance, in the analysis of bupropion, the transition for bupropion-d9 was m/z 249.2 > 185.0. oup.com

Table 3: Exemplary SRM Transitions for Bupropion and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Bupropion | 240.0 | 184.0 | 13 | oup.com |

| Bupropion-d9 | 249.2 | 185.0 | 13 | oup.com |

| threo-Dihydrobupropion | 242.1 | 170.0 | 20 | oup.com |

| threo-Dihydrobupropion | 242.1 | 188.0 | 13 | oup.com |

| Hydroxybupropion | 256.1 | 238.1 | 13 | oup.com |

| Hydroxybupropion-d6 | 262.2 | 244.2 | 13 | oup.com |

Electrospray Ionization (ESI) and Triple-Quadrupole Mass Spectrometry

Method Validation for Quantitative Analysis in Biological Matrices (e.g., plasma, in vitro samples)

Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. For the quantitative analysis of bupropion and its metabolites, this involves assessing several key parameters to ensure reliable and reproducible results.

Assessment of Precision and Accuracy

Precision refers to the closeness of repeated measurements, while accuracy indicates the proximity of a measurement to the true value. In the context of bioanalytical method validation, both intra-day and inter-day precision and accuracy are evaluated. Studies have demonstrated that methods utilizing deuterium-labeled internal standards for the analysis of bupropion and its metabolites achieve high levels of precision and accuracy. nih.govnih.gov

For instance, a stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method reported intra-day precision ranging from 3.4% to 15.4% and accuracy from 80.6% to 97.8% for the enantiomers of bupropion and its metabolites. nih.gov The inter-day precision for the same method ranged from 6.1% to 19.9%, with accuracy between 88.5% and 99.9%. nih.gov Another study developing a method for the simultaneous determination of bupropion and its major metabolites in human umbilical cord plasma and placental tissue reported intra- and inter-day precision of less than 15% and accuracy ranging from 88% to 105%. nih.gov

Table 1: Precision and Accuracy Data for Bupropion Metabolite Analysis

| Analyte | Intra-Day Precision (% CV) | Intra-Day Accuracy (% Recovery) | Inter-Day Precision (% CV) | Inter-Day Accuracy (% Recovery) | Reference |

|---|---|---|---|---|---|

| Enantiomers of Bupropion and Metabolites | 3.4 - 15.4 | 80.6 - 97.8 | 6.1 - 19.9 | 88.5 - 99.9 | nih.gov |

| Bupropion and Major Metabolites | < 15 | 88 - 105 | < 15 | 88 - 105 | nih.gov |

| Bupropion | 4.93 - 6.90 | 105.02 - 106.63 | 4.93 - 6.90 | 105.02 - 106.63 | ingentaconnect.com |

| Hydroxybupropion | 3.6 - 8.7 | 101.53 - 109.65 | 3.6 - 8.7 | 101.53 - 109.65 | ingentaconnect.com |

Determination of Limits of Quantification (LOQ)

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For therapeutic drug monitoring and pharmacokinetic studies, sensitive methods with low LOQs are essential.

Different analytical methods have reported varying LOQs for bupropion and its metabolites. A stereoselective HPLC-MS/MS method established an LOQ of 0.3 ng/mL for the enantiomers of bupropion and 4-hydroxybupropion, and 0.15 ng/mL for the enantiomers of erythro- and threo-dihydrobupropion. nih.gov Another LC-MS/MS method for the simultaneous determination of bupropion and its major metabolites in human umbilical cord plasma reported lower limits of quantification of less than 0.72 ng/mL. nih.gov

Table 2: Limits of Quantification (LOQ) for Bupropion and its Metabolites

| Analyte | LOQ (ng/mL) | Analytical Method | Reference |

|---|---|---|---|

| (R)- and (S)-Bupropion | 0.3 | HPLC-MS/MS | nih.gov |

| (RR)- and (SS)-4-Hydroxybupropion | 0.3 | HPLC-MS/MS | nih.gov |

| Enantiomers of erythro-dihydrobupropion | 0.15 | HPLC-MS/MS | nih.gov |

| Enantiomers of threo-dihydrobupropion | 0.15 | HPLC-MS/MS | nih.gov |

| Bupropion and Metabolites (in cord plasma) | < 0.72 | LC-MS/MS | nih.gov |

| Bupropion and Metabolites (in placental tissue) | < 0.92 ng/g | LC-MS/MS | nih.gov |

Evaluation of Sample Preparation Techniques (e.g., liquid-liquid extraction, protein precipitation)

Effective sample preparation is crucial for removing interferences from biological matrices and ensuring the accuracy of analytical results. Common techniques for the analysis of bupropion and its metabolites include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP). nih.govingentaconnect.comfrontiersin.org

Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. While LLE can provide clean extracts, it has been reported to have lower recovery (60-75%) for bupropion and its metabolites, which may not be quantitative at the LLOQ. nih.gov

Protein Precipitation (PP): This is a simpler and more rapid technique where a solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. ingentaconnect.comfrontiersin.org This method has been shown to be effective for bupropion analysis, with some studies reporting that acetonitrile is the optimal precipitating agent. ingentaconnect.com Combining protein precipitation with trichloroacetic acid (TCA) has been shown to result in high recovery for bupropion and its metabolites. nih.gov

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analytes of interest while the rest of the sample matrix is washed away. oup.com It is known for providing clean extracts and high recovery. oup.comresearchgate.net

Table 3: Comparison of Sample Preparation Techniques

| Technique | Advantages | Disadvantages | Reported Recovery for Bupropion/Metabolites | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Provides clean extracts | Lower recovery, can be time-consuming | 60-75% | nih.gov |

| Protein Precipitation (PP) | Simple, rapid | May have less clean extracts than LLE or SPE | High recovery, especially with TCA | nih.govingentaconnect.com |

| Solid-Phase Extraction (SPE) | High selectivity and recovery, clean extracts | More complex and costly than PP | Good recovery | oup.comresearchgate.net |

Evaluation of Analyte Stability

The stability of bupropion and its metabolites in biological samples under various storage and handling conditions is a critical factor for accurate quantification. Studies have shown that bupropion's stability is dependent on both temperature and pH. nih.gov

In plasma at a pH of 7.4, the half-life of bupropion was found to be 54.2 hours at 22°C and 11.4 hours at 37°C. nih.gov This indicates that samples should be handled and stored properly to prevent degradation. The major metabolites of bupropion, however, have shown minimal changes in concentration when incubated at 37°C across a pH range of 2.5 to 10 for 48 hours. nih.gov For long-term storage, freezing samples at -80°C is a common practice to ensure stability. nih.govwardelab.com One study confirmed the stability of bupropion and its metabolites in plasma after three freeze-thaw cycles and for 30 days at -80°C. nih.gov

Application of Developed Methods in Bupropion Metabolite Profiling

The validated analytical methods are instrumental in the comprehensive profiling of bupropion metabolites, providing valuable insights into its pharmacokinetics and metabolism.

High-Throughput Quantitative Analysis of Bupropion Metabolites

The demand for analyzing a large number of samples in clinical and research settings has driven the development of high-throughput analytical methods. LC-MS/MS has emerged as the technique of choice for the high-throughput quantitative analysis of bupropion and its metabolites due to its high sensitivity, selectivity, and speed. oup.comnih.gov

The development of a high-throughput stereoselective LC-MS/MS assay allows for the simultaneous quantification of the enantiomers of bupropion and its primary metabolites: hydroxybupropion, erythrohydrobupropion, and threohydrobupropion. nih.gov These methods often utilize a 96-well plate format for sample preparation, such as protein precipitation, which significantly increases the sample throughput. nih.gov The rapid chromatographic separation, often with run times of a few minutes, further contributes to the high-throughput capabilities of these assays. ajrconline.org The application of these methods in clinical studies enables a detailed understanding of the stereoselective metabolism and disposition of bupropion. nih.gov

Role of rac threo-Dihydrobupropion-d9 in Method Robustness and Reliability

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, while reliability refers to the consistency and accuracy of the results over time. In advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is paramount to achieving both robustness and reliability. nebiolab.comrsc.org The ideal internal standard co-elutes with the analyte and exhibits similar physicochemical properties, especially during sample preparation and ionization, thus compensating for potential variations. nebiolab.comscispace.com

Stable Isotope Labeled (SIL) internal standards are widely considered the "gold standard" in quantitative bioanalysis because their behavior most closely mimics that of the corresponding analyte. scispace.com rac threo-Dihydrobupropion-d9 is the deuterium-labeled form of threo-dihydrobupropion, a major active metabolite of bupropion. nih.govchemsrc.com Its use as an internal standard is critical for developing robust and reliable methods for the quantification of bupropion and its metabolites.

The primary value of using rac threo-Dihydrobupropion-d9 lies in its ability to accurately correct for variability throughout the entire analytical process. researchgate.net This includes variations in sample extraction recovery, injection volume, and, most critically, matrix effects. nih.gov Matrix effects, caused by co-eluting endogenous components in a biological sample that can suppress or enhance the ionization of the analyte, are a significant source of error in LC-MS/MS assays. nih.gov Because rac threo-Dihydrobupropion-d9 has nearly identical chemical properties to the native analyte, it experiences the same matrix effects. scispace.comresearchgate.net Consequently, by calculating the ratio of the analyte response to the IS response, these effects are effectively normalized, leading to highly accurate and reliable quantification. nebiolab.com

Several studies have demonstrated the successful application of deuterated standards, including those for bupropion and its metabolites, in enhancing method performance. nih.govwindows.netoup.com For instance, in a method for the simultaneous determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue, deuterated internal standards, including d9-threohydrobupropion, were employed. nih.gov The mass difference between the analyte and the deuterated standard allows for specific detection using Multiple Reaction Monitoring (MRM) in a tandem mass spectrometer, as illustrated in Table 1.

Table 1: Illustrative MRM Parameters for threo-Dihydrobupropion and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| threo-Dihydrobupropion | 256.0 | 238.0 |

| rac threo-Dihydrobupropion-d9 | 265.0 | 247.0 |

| This table is illustrative, based on the principle of mass difference for detection. Actual values can vary slightly based on instrumentation and adduct formation. The mass shift of +9 amu for the d9-labeled standard is a key principle. |

A potential challenge with deuterated standards is the possibility of a slight chromatographic retention time shift compared to the non-deuterated analyte. rsc.orgnih.gov This phenomenon, known as the "isotope effect," can compromise the ability of the IS to perfectly track the analyte if the peaks are not sufficiently co-eluting. nih.gov However, method development can address this. For example, one study noted that adjusting the column temperature to 15°C minimized the retention time difference between bupropion metabolites and their deuterated standards to about 0.1 minutes, ensuring optimal correction. nih.gov This demonstrates how method parameters can be optimized to maximize the robustness conferred by the SIL IS.

The use of a SIL IS like rac threo-Dihydrobupropion-d9 is also fundamental to method validation procedures that establish reliability, such as the assessment of recovery and matrix effects. oup.com The data in Table 2 illustrates how a deuterated standard is used to evaluate these critical parameters.

Table 2: Illustrative Assessment of Method Recovery and Matrix Effect Using a Deuterated Internal Standard

| Parameter | Calculation | Ideal Outcome | Implication for Reliability |

| Analyte Recovery (%) | (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100 | Consistent and reproducible, though not necessarily 100% | Demonstrates the consistency of the sample preparation process. |

| IS Recovery (%) | (Peak area of IS in pre-extraction spiked sample / Peak area of IS in post-extraction spiked sample) x 100 | Consistent and similar to analyte recovery | Confirms that the IS effectively tracks the analyte during extraction. |

| Matrix Factor (MF) | (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) | Close to 1 | An MF < 1 indicates ion suppression; > 1 indicates ion enhancement. |

| IS-Normalized MF | (Matrix Factor of Analyte / Matrix Factor of IS) | Close to 1 | A value near 1 indicates that the IS effectively compensates for matrix effects, ensuring accurate quantification. nih.gov |

Ultimately, the inclusion of rac threo-Dihydrobupropion-d9 results in a significant improvement in assay precision and accuracy. scispace.com The ability of the SIL IS to correct for various potential errors reduces the relative standard deviation (%RSD) of the measurements, making the method more reliable for applications such as therapeutic drug monitoring, pharmacokinetic studies, and wastewater-based epidemiology. scispace.comuantwerpen.be

Table 3: Illustrative Impact of Internal Standard Choice on Method Precision

| Internal Standard Type | Typical %RSD for Replicate Samples | Rationale for Performance |

| No Internal Standard | 15-25% | Susceptible to all variations in sample prep, injection, and instrument response. |

| Structural Analog IS | 5-15% | Corrects for some variability but can have different extraction recovery and ionization efficiency. scispace.com |

| Stable Isotope Labeled IS (e.g., rac threo-Dihydrobupropion-d9) | < 5% | Nearly identical physicochemical properties allow for superior correction of almost all sources of variability, especially matrix effects. scispace.com |

In Vitro Metabolism Studies of Bupropion and Its Deuterated Analogs

Investigation of Stereoselective Metabolism of Bupropion (B1668061) and Dihydrobupropion

Bupropion is administered as a racemic mixture of R- and S-enantiomers and undergoes extensive and complex stereoselective metabolism. drugbank.comricardinis.pt The primary metabolic routes involve oxidation to hydroxybupropion (B195616) and reduction to the diastereomeric amino alcohols, threo-dihydrobupropion and erythro-dihydrobupropion. pharmgkb.orgnih.gov These metabolic pathways exhibit significant stereoselectivity, influencing the pharmacokinetic profile of the parent drug and the relative concentrations of its active metabolites. tandfonline.com

Enzyme Kinetics and Substrate Specificity in Microsomal Systems

In vitro studies using human liver subcellular fractions have been instrumental in characterizing the kinetics of bupropion reduction. The formation of threo-dihydrobupropion and erythro-dihydrobupropion is NADPH-dependent and occurs in both the cytosolic and microsomal fractions of the liver. tandfonline.com However, the efficiency of these pathways differs dramatically between the two compartments.

In human liver microsomes, the intrinsic clearance (Clint) for the formation of threo-dihydrobupropion is substantially higher than for erythro-dihydrobupropion, indicating that threo-dihydrobupropion is the major reductive metabolite generated in this fraction. tandfonline.com The formation of both metabolites in microsomes is significantly more efficient than in the cytosol, with formation rates being 170-fold and 70-fold greater for threo- and erythrohydrobupropion, respectively. tandfonline.com

Kinetic studies have determined the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for these reactions in various liver fractions.

| Metabolite | Liver Fraction | Km (μM) | Vmax (pmol/min/mg) | Source |

|---|---|---|---|---|

| Threohydrobupropion | Microsome | 186.3 ± 53.48 | 98.37 ± 6.6 | nih.gov |

| Threohydrobupropion | S9 | 265.7 ± 77.79 | 99 ± 7.5 | nih.gov |

| Threohydrobupropion | Cytosol | 89.82 ± 22 | 14.56 ± 0.714 | nih.gov |

| Erythrohydrobupropion | Microsome | 149 ± 24 | 30.2 ± 1.2 | umich.edu |

Studies comparing metabolism across different species show that phase I metabolism in monkeys most closely resembles that in humans. nih.gov In human liver microsomes, threo-dihydrobupropion formation accounts for 53% of racemic bupropion clearance, whereas in mice, it only accounts for 3%. nih.gov

Formation Kinetics of Enantiomer-Specific Metabolites

The metabolism of bupropion is highly stereoselective. In vitro studies with human liver microsomes show that the total clearance of S-bupropion is higher than that of R-bupropion. nih.gov The formation of threo-dihydrobupropion is the predominant clearance pathway for both enantiomers, but it is significantly more pronounced for S-bupropion. nih.gov

| Bupropion Enantiomer | Metabolic Pathway | Predicted Contribution to Clearance (fm) | Source |

|---|---|---|---|

| R-Bupropion | Threohydrobupropion | 50% | nih.gov |

| OH-bupropion | 34% | ||

| Erythrohydrobupropion | 8% | ||

| 4'-OH-bupropion | 8% | ||

| S-Bupropion | Threohydrobupropion | 82% | nih.gov |

| OH-bupropion | 12% | ||

| Erythrohydrobupropion | 4% | ||

| 4'-OH-bupropion | 2% |

Investigations into deuterated bupropion analogs, where hydrogen is replaced by deuterium (B1214612) at metabolic sites, have shown a significant impact on metabolism. In primary human hepatocytes, the metabolism of deuterated bupropion analogs to both threo- and erythro-hydrobupropion was significantly lower than that of non-deuterated bupropion. nih.govresearchgate.net This suggests that selective deuteration, as in a compound like rac-threo-Dihydrobupropion-d9, can slow metabolic processes, potentially leading to a simplified pharmacokinetic profile. nih.gov

Enzyme Systems Involved in Dihydrobupropion Formation

The reduction of bupropion's carbonyl group to form dihydrobupropion metabolites is catalyzed by a variety of enzymes, with distinct enzymes responsible for the threo and erythro diastereomers.

Carbonyl Reductases and Their Contribution to Reduction Pathways

The conversion of bupropion to threo- and erythro-dihydrobupropion is carried out by carbonyl reductases. nih.goviu.edu These enzymes are present in both the liver and intestine. nih.gov While cytosolic carbonyl reductases contribute to this metabolic pathway, studies show that microsomal carbonyl reductases are the most significant contributors to bupropion reduction in the liver. tandfonline.com Inhibition studies using menadione, an inhibitor of cytosolic carbonyl reductases, confirmed their role in the cytosol, while 18β-glycyrrhetinic acid, an inhibitor of microsomal reductases, potently inhibited formation in microsomes. tandfonline.com

Impact of Cytochrome P450 Enzymes (e.g., CYP2C19) on Metabolite Disposition

While Cytochrome P450 (CYP) enzymes are primarily known for catalyzing the oxidative metabolism of bupropion to hydroxybupropion (mainly via CYP2B6), they also influence the disposition of the reductive metabolites. duke.eduduke.edu The various metabolic pathways compete for the parent drug.

The highly polymorphic enzyme CYP2C19 has been identified as contributing to bupropion metabolism, primarily through alternative hydroxylation pathways. researchgate.netnih.gov Genetic variations in CYP2C19 can alter bupropion pharmacokinetics. duke.edutandfonline.com Studies have shown that individuals with reduced CYP2C19 activity may have higher plasma concentrations of bupropion. nih.gov This increased substrate availability can lead to a metabolic shift, resulting in higher exposure to the reductive metabolites, threo-dihydrobupropion and erythro-dihydrobupropion. researchgate.netnih.gov Additionally, CYP2C19, along with CYP2B6, is also involved in the subsequent metabolism of the dihydrobupropion metabolites themselves into hydroxylated forms. wikipedia.orgwikipedia.org

Comparative In Vitro Metabolism Across Species

The metabolism of bupropion shows significant variability across different species, which is a critical consideration for preclinical studies. wikipedia.org

In vitro studies using human liver microsomes (HLMs) and cryopreserved human hepatocytes are standard models for investigating drug metabolism. nih.govresearchtrends.net In these systems, bupropion is metabolized to its main metabolites, hydroxybupropion and threo-hydrobupropion, to a similar extent.

Human Liver Microsomes (HLMs): In HLMs, bupropion hydroxylation to hydroxybupropion is almost exclusively mediated by the CYP2B6 isoenzyme. nih.govhres.ca The formation of hydroxybupropion exhibits Michaelis-Menten kinetics, with reported K_m values ranging from 87 to 89 µM. nih.govnih.gov The formation of threo-hydrobupropion in HLMs is also significant, with a reported K_m of approximately 186.3 µM. nih.gov Studies have also shown that CYP2C19 can be involved in bupropion metabolism, particularly at lower concentrations. tandfonline.com The intrinsic clearance for the formation of (S,S)-hydroxybupropion is about 2-fold greater than that of (R,R)-hydroxybupropion, indicating stereoselectivity. nih.gov

Human Hepatocytes: Cryopreserved human hepatocytes are a valuable tool for studying drug metabolism as they contain a full complement of phase I and phase II enzymes. nih.govresearchtrends.net Studies with hepatocytes have confirmed that bupropion hydroxylation is a key metabolic pathway catalyzed by CYP2B6. nih.govresearchgate.net The use of pooled hepatocytes from multiple donors helps to "normalize" metabolic data and minimize individual variability. researchtrends.net However, it's been noted that multiple freeze-thaw cycles can reduce the activity of drug-metabolizing enzymes, including CYP2B6. xenotech.com In some comparisons, the bupropion hydroxylation activity was found to be higher in HepaRG cells (a human hepatic progenitor cell line) than in some lots of cryopreserved human hepatocytes. jst.go.jp

Table 1: Kinetic Parameters of Bupropion Metabolism in Human Liver Fractions

| Metabolite | Liver Fraction | K_m (µM) | V_max (pmol/min/mg) | Reference |

|---|---|---|---|---|

| Hydroxybupropion | Microsomes | 89 (±14) | - | nih.gov |

| Hydroxybupropion | Microsomes | 87 | 131 | nih.gov |

| Threohydrobupropion | Microsomes | 186.3 (±53.48) | 98.37 (±6.6) | |

| Threohydrobupropion | S9 Fraction | 265.7 (±77.79) | 99 (±7.5) |

The metabolic profile of bupropion varies significantly among nonclinical species. wikipedia.org

Monkey: In monkey liver microsomes, the total clearance of S-bupropion is higher than that of R-bupropion, a pattern similar to humans. nih.gov The primary metabolite formed is hydroxybupropion, accounting for 62% of the total racemic bupropion clearance. nih.govpurdue.edu Threohydrobupropion and erythrohydrobupropion contribute 23% and 14%, respectively. nih.govpurdue.edu These findings suggest that the monkey is a suitable animal model for studying the pharmacokinetics of bupropion as it closely mimics human metabolism. nih.gov Studies with baboon hepatic microsomes also showed that CYP2B6 is the major enzyme for bupropion hydroxylation. researchgate.net

Rat: In rat liver microsomes, the formation of bupropion metabolites is different from humans. Erythrohydrobupropion is a major metabolite, contributing to 66% of the racemic bupropion clearance, while hydroxybupropion and threohydrobupropion each contribute 17%. nih.govpurdue.edu This indicates a significant difference in the metabolic pathway compared to humans. In vivo studies in rats also show different brain to plasma concentration ratios of metabolites compared to other species.

Mouse: Mouse liver microsomes show a metabolic profile dominated by the formation of hydroxybupropion, which accounts for 96% of the racemic bupropion clearance. nih.govpurdue.edu The formation of threohydrobupropion and erythrohydrobupropion is minimal, at 3% and 1.3%, respectively. nih.govpurdue.edu This heavy reliance on the hydroxylation pathway makes the mouse less representative of human metabolism. nih.gov

Table 2: Comparative Contribution of Metabolites to Racemic Bupropion Clearance in Liver Microsomes Across Species

| Species | Hydroxybupropion (%) | Threohydrobupropion (%) | Erythrohydrobupropion (%) | Reference |

|---|---|---|---|---|

| Human | 38 | 53 | 9 | nih.govpurdue.edu |

| Monkey | 62 | 23 | 14 | nih.govpurdue.edu |

| Rat | 17 | 17 | 66 | nih.govpurdue.edu |

| Mouse | 96 | 3 | 1.3 | nih.govpurdue.edu |

In vitro to in vivo extrapolation (IVIVE) is a critical step in predicting the human pharmacokinetics of a drug from preclinical data. For bupropion, IVIVE is complex due to its extensive and stereoselective metabolism, the involvement of multiple enzymes, and the pharmacological activity of its metabolites. colab.wsmdpi.comnih.gov

The discrepancy between in vitro and in vivo findings for bupropion's drug-drug interactions, particularly with CYP2D6, highlights the challenges of IVIVE. colab.wsnih.gov While in vitro studies show bupropion and its metabolites to be weak inhibitors of CYP2D6, significant in vivo interactions are observed. colab.wsnih.gov This has been partly explained by the downregulation of CYP2D6 mRNA by bupropion and its metabolites, a mechanism not captured by standard in vitro inhibition assays. colab.wsnih.gov

Furthermore, scaling in vitro clearance data from liver microsomes or hepatocytes to predict in vivo clearance must account for species differences in enzyme expression and activity. rug.nl The observation that in vitro scaled hepatic clearance of bupropion in rats is significantly lower than the in vivo clearance suggests the involvement of extrahepatic metabolism or other clearance pathways. purdue.edu The formation of threohydrobupropion in the intestine is one such extrahepatic pathway. nih.gov The significant inter-species differences in metabolism, as detailed above, mean that direct extrapolation from species like rats or mice to humans is likely to be inaccurate. wikipedia.orgnih.gov The monkey appears to be the most predictive model for human metabolism. nih.gov

Stereochemical Research and Isotope Effects in Bupropion Metabolism

Stereochemistry of Bupropion (B1668061) and its Dihydroxylated Metabolites

Bupropion is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers, (R)-bupropion and (S)-bupropion. researchgate.net The metabolic fate of bupropion is stereoselective, leading to the formation of various stereoisomeric metabolites. researchgate.netnih.gov The primary active metabolites include hydroxybupropion (B195616) and the amino-alcohol isomers, threohydrobupropion and erythrohydrobupropion, which are formed through the reduction of the carbonyl group. probes-drugs.orgmdpi.com

Diastereomeric Considerations for threo- and erythro-Dihydrobupropion

The reduction of bupropion's carbonyl group results in the formation of two diastereomeric amino alcohols: threohydrobupropion and erythrohydrobupropion. probes-drugs.orgepo.org Each of these diastereomers can exist as a pair of enantiomers. epo.org The "threo" and "erythro" designations describe the relative stereochemistry of the two chiral centers created during the reduction. In the threo diastereomer, the hydroxyl and amino groups are on opposite sides (trans) of the carbon backbone, while in the erythro diastereomer, they are on the same side (cis). epo.org

The formation of these diastereomers is influenced by several factors. For instance, the formation of threo-dihydrobupropion appears to be primarily catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), while other carbonyl reductases are thought to be responsible for the formation of erythro-dihydrobupropion. researchgate.net In human liver S9 fractions, the formation of R,R-threohydrobupropion was the predominant metabolite from R-bupropion. nih.gov

Enantiomeric Ratios and Stereoselective Formation

The metabolism of bupropion is highly stereoselective, resulting in significant differences in the plasma concentrations of the various enantiomers of both the parent drug and its metabolites. taylorandfrancis.com Following administration of racemic bupropion, plasma concentrations of (R)-bupropion are typically higher than those of (S)-bupropion. nih.gov

| Compound | Enantiomeric Ratio (AUCinf) | Fold Difference |

|---|---|---|

| Bupropion | R-bupropion > S-bupropion | ~6.0 |

| Hydroxybupropion | R,R > S,S | ~65 |

| erythro-Dihydrobupropion | S,R > R,S | ~6.4 |

| threo-Dihydrobupropion | R,R > S,S | ~2.9 |

Deuterium (B1214612) Isotope Effects on Metabolic Pathways

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, can significantly alter the metabolic fate of a drug. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, often resulting in a slower rate of bond cleavage during metabolic reactions. nih.govwikipedia.org In the context of bupropion, this approach has been explored to modulate its metabolism and potentially improve its therapeutic profile. nih.govresearchgate.net

Impact of Deuteration on Epimerization Rates of Bupropion Analogs

One area of interest has been the effect of deuteration on the epimerization of bupropion. Research has shown that selective deuteration of bupropion can slow down the rate of racemization, the process by which one enantiomer converts into the other. nih.govresearchgate.net Specifically, deuterated bupropion analogs have demonstrated a 20-25% decrease in racemization. nih.govresearchgate.net This stabilization of a single stereoisomer can be beneficial, as different enantiomers can have different pharmacological activities and metabolic profiles.

Modulation of Metabolite Formation Rates by Deuterium Substitution

Deuterium substitution at specific metabolic "soft spots" in the bupropion molecule can significantly reduce the rate of formation of its metabolites. nih.govresearchgate.net Studies using deuterated bupropion analogs have shown a significant decrease in the formation of hydroxybupropion, a major metabolite mediated by the enzyme CYP2B6. nih.govresearchgate.net Furthermore, in primary human hepatocytes, the metabolism of deuterated bupropion analogs to both hydroxybupropion and the dihydrobupropion metabolites (threo and erythro) was significantly lower compared to non-deuterated bupropion. nih.govresearchgate.net This alteration of metabolic pathways can potentially lead to a simplified pharmacokinetic profile. nih.govnih.gov

| Metabolic Process | Effect of Deuteration | Observed Reduction |

|---|---|---|

| Racemization/Epimerization | Decreased | 20-25% |

| Formation of R,R- or S,S-hydroxybupropion (CYP2B6-mediated) | Significantly Decreased | Data indicates significant reduction |

| Formation of threo- and erythro-hydrobupropion (in human hepatocytes) | Significantly Decreased | Data indicates significant reduction |

Kinetic Isotope Effects as Probes for Reaction Mechanisms

The study of kinetic isotope effects serves as a powerful tool for elucidating the mechanisms of chemical reactions, including enzyme-catalyzed metabolic transformations. wikipedia.orgnih.gov By measuring the change in reaction rate upon isotopic substitution, researchers can gain insights into the rate-determining steps of a metabolic pathway. nih.govyoutube.com A primary KIE, where the bond to the isotope is broken in the rate-limiting step, is typically larger than a secondary KIE, where the bond to the isotope is not broken. wikipedia.orgyoutube.com

In the context of bupropion metabolism, KIEs can help to understand the transition states of the enzymatic reactions involved in the formation of its various metabolites. nih.gov The observation of a significant KIE upon deuteration provides evidence that the cleavage of the carbon-hydrogen bond is a key step in the metabolic process being studied. nih.gov This information is invaluable for understanding the intricate details of drug metabolism and for designing new drug candidates with improved metabolic stability.

Advanced Research Applications and Future Directions

Elucidation of Uncharacterized Bupropion (B1668061) Metabolites using Deuterated Standards

The metabolism of bupropion is known to be extensive, with less than 1% of an administered dose being excreted unchanged in urine. nih.govnih.gov For a long time, research focused on three primary active metabolites: hydroxybupropion (B195616), and the amino alcohol diastereomers, erythro-dihydrobupropion and threo-dihydrobupropion. nih.govnih.gov However, these known metabolites and their conjugates only accounted for approximately 23% of the bupropion dose found in urine, suggesting that the majority of the drug's elimination pathways resulted in uncharacterized metabolites. nih.gov

The use of sophisticated analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in identifying these previously unknown metabolic products. nih.govscience.gov In such studies, deuterated standards like rac threo-Dihydrobupropion-d9 are indispensable. They function as ideal internal standards because they co-elute with the target analyte during chromatography but are easily differentiated by their higher mass in the mass spectrometer. This allows for the correction of any analyte loss during sample preparation and analysis, ensuring highly accurate quantification.

This enhanced analytical precision has led to the successful identification and structural characterization of several new bupropion metabolites. One study identified three new metabolites in human liver microsome incubations and human urine: 4′-OH-bupropion, erythro-4′-OH-hydrobupropion, and threo-4′-OH-hydrobupropion. nih.gov Remarkably, these newly identified compounds accounted for an additional 24% of the drug-related material excreted in urine. nih.gov Another investigation of human plasma samples identified a hydrated form of bupropion and a hydroxylated version of threo/erythrohydrobupropion. nih.gov The discovery of these metabolites provides a more complete picture of bupropion's metabolic fate, which is crucial for understanding its variable pharmacokinetics and clinical effects. nih.gov

Table 1: Recently Identified Metabolites of Bupropion

| Metabolite Name | Parent Compound | Site of Discovery | Reference |

| 4′-OH-bupropion | Bupropion | Human Liver Microsomes, Urine | nih.gov |

| erythro-4′-OH-hydrobupropion | erythro-Dihydrobupropion | Human Liver Microsomes, Urine | nih.gov |

| threo-4′-OH-hydrobupropion | threo-Dihydrobupropion | Human Liver Microsomes, Urine | nih.gov |

| Hydrated Bupropion (M1) | Bupropion | Human Plasma | nih.gov |

| Hydroxylated threo/erythrohydrobupropion (M3) | threo/erythro-Dihydrobupropion | Human Plasma | nih.gov |

Contributions to Understanding Drug Absorption, Distribution, Metabolism, and Excretion (ADME) Mechanisms

The study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to pharmacology. Rac threo-Dihydrobupropion-d9 is a labeled version of threo-dihydrobupropion, a major and pharmacologically active metabolite of bupropion. scbt.commedchemexpress.com The use of such labeled standards is critical for accurately tracing the fate of bupropion and its metabolites within the body.

Research has shown that the disposition of bupropion's metabolites is highly stereoselective. researchgate.net For instance, the steady-state plasma concentration of racemic threo-dihydrobupropion is significantly higher than that of racemic erythro-dihydrobupropion. nih.gov Furthermore, detailed pharmacokinetic studies, made possible by chiral assays using labeled standards, have revealed significant differences between the enantiomers of threo-dihydrobupropion itself. iu.edu These findings underscore the complexity of the metabolic pathways governed by various enzymes, including carbonyl reductases and 11β-hydroxysteroid dehydrogenase type 1. nih.govnih.gov

Moreover, studies involving the strategic deuteration of the parent bupropion molecule have demonstrated that replacing hydrogen with deuterium (B1214612) at metabolic "soft spots" can significantly slow the rate of metabolism. researchgate.net In experiments with human hepatocytes, the metabolism of deuterated bupropion analogues to threo- and erythro-hydrobupropion was significantly lower than that of non-deuterated bupropion. researchgate.net While these studies focus on deuterated parent drugs, they highlight the importance of understanding metabolic pathways, a process that relies on the precise quantification enabled by labeled metabolite standards like rac threo-Dihydrobupropion-d9. This detailed quantitative data is essential for building robust pharmacokinetic models that accurately describe the ADME properties of bupropion and its metabolites.

Table 2: Illustrative Pharmacokinetic Findings for Bupropion Metabolites

| Analyte / Enantiomer | Key Pharmacokinetic Observation | Reference |

| (2R, 3R)-4-hydoxybupropion | Plasma exposure (AUC) ~65-fold higher than its (2S, 3S) enantiomer. | iu.edu |

| threo-dihydrobupropion A | Plasma exposure ~5-fold higher than its enantiomer, threo-dihydrobupropion B. | iu.edu |

| threo-dihydrobupropion A | Showed a significantly higher maximum concentration (Cmax) than its enantiomer. | iu.edu |

| threo-dihydrobupropion A | Possesses one of the longest half-lives among all analytes, suggesting potential for accumulation. | iu.edu |

Development of Deuterated Probes for Enzyme Activity and Phenotyping Studies

Bupropion is recommended by the U.S. Food and Drug Administration (FDA) as a sensitive probe substrate to determine the in vivo activity of the cytochrome P450 2B6 (CYP2B6) enzyme. nih.govmdpi.com Phenotyping studies use such probes to assess an individual's metabolic capacity, which can explain interindividual variability in drug response and toxicity. researchgate.net These studies typically involve administering the probe drug and measuring the concentration of the parent drug and a specific metabolite at set time points. mdpi.com

The accuracy of phenotyping is entirely dependent on the precision of the bioanalytical method used. LC-MS/MS methods, which rely on deuterated internal standards like rac threo-Dihydrobupropion-d9, are the gold standard for this application. mdpi.comscience.gov They allow for the reliable quantification of bupropion and its various metabolites, including threo-dihydrobupropion, in biological samples such as plasma. researchgate.net

A prominent application is in "cocktail" phenotyping studies, where a mixture of probe drugs specific to different CYP enzymes is administered simultaneously. researchgate.netmdpi.com Bupropion is frequently included in these cocktails to assess CYP2B6 activity. mdpi.com The ability to accurately measure multiple analytes in a single run is made possible by the specificity of MS detection and the use of corresponding deuterated internal standards for each analyte and metabolite, which prevents analytical interference and ensures data integrity. This approach provides a comprehensive metabolic snapshot of an individual, which has significant implications for personalizing drug therapy.

Table 3: Example of Probe Drugs Used in a Phenotyping Cocktail

| Probe Drug | Target Enzyme/Transporter | Reference |

| Caffeine | CYP1A2 | mdpi.com |

| Bupropion | CYP2B6 | mdpi.com |

| Flurbiprofen | CYP2C9 | mdpi.com |

| Omeprazole | CYP2C19 | mdpi.com |

| Dextromethorphan (B48470) | CYP2D6 | mdpi.com |

| Midazolam | CYP3A | mdpi.com |

| Fexofenadine | P-glycoprotein (P-gp) | mdpi.com |

Implications for Preclinical Drug Development and Pharmacological Research Tooling

The use of rac threo-Dihydrobupropion-d9 and similar labeled compounds has significant implications for the entire spectrum of drug discovery and development. As a pharmacological research tool, it is fundamental to the validation of the sensitive bioanalytical methods required during preclinical studies. pharmaffiliates.comscience.gov These methods are essential for conducting the pharmacokinetic and toxicokinetic assessments in animal models that are a prerequisite for human trials.

Furthermore, a deep understanding of a drug's metabolic profile is a key regulatory requirement. Tools like rac threo-Dihydrobupropion-d9 enable the quantitative analysis needed to characterize all major metabolic pathways, including stereoselective ones, which is critical for predicting drug-drug interactions and understanding potential sources of toxicity. nih.govmdpi.com

The principles underlying the use of deuterated standards also inform novel drug design strategies. The "deuterated drug" approach involves strategically substituting hydrogen with deuterium on the drug molecule itself to slow metabolism, potentially improving its pharmacokinetic profile and reducing the formation of toxic metabolites. researchgate.net Recent research on a combination of deuterated dextromethorphan and bupropion has shown this strategy can improve metabolic stability and enhance therapeutic efficacy in animal models. nih.govresearchgate.net The success of such advanced strategies relies on the foundational metabolic knowledge gained from studies using tools like rac threo-Dihydrobupropion-d9. In essence, this labeled compound is not merely a reagent but a critical enabler of more precise, sophisticated, and ultimately safer, pharmacological research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.